N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide
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Description
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide is a useful research compound. Its molecular formula is C31H24BrFN4O3 and its molecular weight is 599.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Receptor Antagonism
The synthesis and characterization of nonpeptide vasopressin V2 receptor antagonists involve compounds with complex bicyclic and tricyclic structures similar to the query compound. These compounds show high affinity potential for the V2 receptor and have implications in pharmacological research, particularly in modulating water retention and cardiovascular functions (Ohkawa et al., 1999).
Antitumor Activity
Research on imidazotetrazines, particularly the synthesis and chemistry of novel compounds with potential broad-spectrum antitumor activity, involves complex nitrogen-containing heterocycles. These compounds, due to their ability to interact with DNA or cellular targets, highlight the therapeutic research applications of structurally complex molecules (Stevens et al., 1984).
Green Chemistry and Catalysis
The application of diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave-accelerated green chemistry in the methylation of phenols, indoles, and benzimidazoles showcases the role of nitrogen-containing catalysts in facilitating environmentally friendly chemical transformations. This research demonstrates the utility of advanced catalytic systems and reaction conditions in organic synthesis (Shieh et al., 2001).
Antimicrobial and Antifungal Applications
The synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, and their subsequent evaluation for antibacterial and antifungal activities, exemplify the potential of complex organic molecules in developing new antimicrobial agents. Such studies are crucial for discovering novel drugs to combat resistant microbial strains (Hafez et al., 2015).
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24BrFN4O3/c1-19-9-5-6-12-22(19)27(38)18-37-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)35-29(30(37)39)36-31(40)34-25-16-15-21(32)17-24(25)33/h2-17,29H,18H2,1H3,(H2,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYXAXSZKSIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)Br)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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